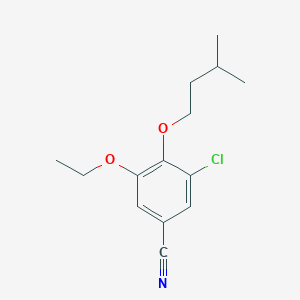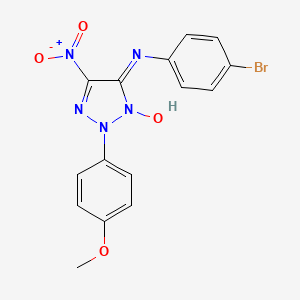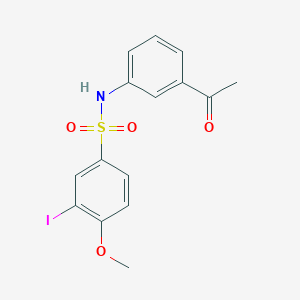![molecular formula C25H33N3O2 B4193266 N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide
Descripción general
Descripción
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune cells, respectively. NM-2201 has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various signaling pathways in the body. Upon binding to these receptors, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide activates downstream effector proteins, leading to the modulation of neurotransmitter release, ion channel activity, and gene expression. The precise molecular mechanisms underlying the effects of N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide on the endocannabinoid system are still under investigation.
Biochemical and Physiological Effects:
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has been shown to induce a range of biochemical and physiological effects in preclinical models. These include the modulation of pain perception, inflammation, and immune responses. N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to affect cardiovascular function, metabolism, and cognition. However, the precise mechanisms underlying these effects are still not fully understood, and further research is needed to elucidate the molecular pathways involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for use in scientific research, including its high potency, selectivity for the CB1 and CB2 receptors, and ease of synthesis. However, there are also several limitations to its use, including its potential for abuse and dependence, the lack of standardized dosing protocols, and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide, including the development of more selective and potent analogs, the investigation of its effects on other physiological systems, and the exploration of its potential therapeutic applications in various disease states. Moreover, further research is needed to elucidate the precise molecular mechanisms underlying the effects of N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide on the endocannabinoid system and its downstream signaling pathways.
Aplicaciones Científicas De Investigación
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to induce analgesia, reduce inflammation, and modulate immune responses in preclinical models. Moreover, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has been used to investigate the mechanisms underlying the development of drug tolerance and dependence.
Propiedades
IUPAC Name |
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-25(14-6-5-9-23(25)20-10-12-22(29)13-11-20)26-24(30)19-27-15-17-28(18-16-27)21-7-3-2-4-8-21/h2-4,7-8,10-13,23,29H,5-6,9,14-19H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUGJCDLGRUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2973534 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4193189.png)
![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4193210.png)

![2-[(4-bromobenzyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4193219.png)

![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)

![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)

![7-chloro-10a-hydroxybenzo[b]indeno[1,2-e][1,4]oxazin-11(10aH)-one](/img/structure/B4193258.png)
